4-Propyl-1-oxaspiro[2.5]octane
Description
Structure
3D Structure
Properties
IUPAC Name |
4-propyl-1-oxaspiro[2.5]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-5-9-6-3-4-7-10(9)8-11-10/h9H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDIGIDQCQBQBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCCC12CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Propyl 1 Oxaspiro 2.5 Octane and Its Analogues
Oxirane Ring Formation Strategies
The formation of the oxirane (epoxide) ring is a critical step in the synthesis of 1-oxaspiro[2.5]octane derivatives. Direct epoxidation of an exocyclic double bond and the Darzens condensation of a ketone are two primary approaches.
Direct Epoxidation Protocols for Spiro-Oxirane Scaffolds
Direct epoxidation of a propylidenecyclohexane (B14749183) precursor is a straightforward method to generate the 4-Propyl-1-oxaspiro[2.5]octane scaffold. This transformation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction involves the transfer of an oxygen atom from the peroxy acid to the double bond, forming the epoxide ring. smolecule.commdpi.com The stereochemical outcome of the epoxidation can be influenced by the substituents on the cyclohexane (B81311) ring. acs.org For instance, studies on methyl-substituted 1-oxaspiro[2.5]octanes have shown that the stereoselectivity is dependent on the configuration of the epoxide ring and the substitution pattern of the cyclohexane ring. acs.org
Another approach involves the nickel-catalyzed epoxidation of olefins using molecular oxygen and an aldehyde. oup.com This method has been successfully applied to the synthesis of 2-Propyl-1-oxaspiro[2.5]octane. oup.com The reaction proceeds under an atmospheric pressure of oxygen at room temperature. oup.com
| Precursor | Reagent | Product | Reference |
| 4-Propylidenecyclohexane | m-CPBA | This compound | smolecule.com |
| Olefin | Ni(dmp)2, O2, Isobutyraldehyde | 2-Propyl-1-oxaspiro[2.5]octane | oup.com |
Darzens Condensation Approaches for Spiro[2.5]octane Derivatives
The Darzens condensation, or glycidic ester condensation, provides an alternative route to spiro-epoxides. jk-sci.com This reaction involves the condensation of a ketone, such as 4-propylcyclohexanone (B1345700), with an α-halo ester or other α-halo compounds in the presence of a base to form an α,β-epoxy ester or a related derivative. jk-sci.com The reaction can also be applied to α-halo nitriles, sulfoxides, sulfones, and amides. jk-sci.com For instance, the reaction of cyclohexanone (B45756) with chloroacetonitrile (B46850) in the presence of sodium hydroxide (B78521) in tetrahydrofuran (B95107) can yield derivatives of 1-oxaspiro[2.5]octane. smolecule.com
A related and widely used method is the Johnson-Corey-Chaykovsky reaction, which employs sulfonium (B1226848) ylides to convert carbonyl compounds into epoxides. mdpi.comgoogle.com The reaction of a ketone with a sulfonium ylide, generated from a sulfonium salt and a base, leads to the formation of the corresponding spiro-epoxide. mdpi.com This method has been utilized for the synthesis of various substituted epoxides with high yields and stereoselectivities. mdpi.com Chiral sulfonium salts have been developed to achieve asymmetric epoxidation. mdpi.com
| Ketone | Reagent | Product | Reference |
| Cyclohexanone | Chloroacetonitrile, NaOH | 1-Oxaspiro[2.5]octane-2-carbonitrile | smolecule.commolaid.com |
| Ketone/Aldehyde | α-Halo Ester, Base | α,β-Epoxy Ester | jk-sci.com |
| Carbonyl Compound | Sulfonium Ylide | Epoxide | mdpi.com |
Construction of the Spirocyclic System
The formation of the spirocyclic core is a key challenge in the synthesis of these complex molecules. Various innovative methods, including cascade reactions, radical dearomatization, and electrosynthesis, have been developed to address this challenge.
Cascade and Annulation Reactions (e.g., Copper-Catalyzed Cyclizations to Spirocyclic Ethers)
Cascade reactions, which involve multiple bond-forming events in a single operation, offer an efficient and atom-economical approach to complex molecular architectures. 20.210.105 Copper-catalyzed cascade reactions have emerged as a powerful tool for the synthesis of spirocyclic ethers. nih.govacs.orgresearchgate.net These reactions can construct both rings of the spirocyclic ether in a single step, often with high stereocontrol. nih.gov For example, a copper-catalyzed annulation and alkene transposition cascade has been developed for the modular preparation of complex spirocyclic ethers from readily available alkenol substrates. acs.org This method demonstrates broad substrate scope and compatibility with various functional groups. acs.org
Another strategy involves the intramolecular trapping of oxonium ions with allylsilanes, which can lead to the stereocontrolled preparation of spirocyclic ethers. acs.org The stereoselectivity of this cyclization is influenced by the substitution pattern on the ring. acs.org
| Reaction Type | Catalyst/Reagent | Key Features | Reference |
| Copper-Catalyzed Annulation and Alkene Transposition | Copper catalyst with a bidentate quinoline-pyridone ligand | Modular synthesis of complex spirocyclic ethers, broad substrate scope. acs.org | acs.org |
| Copper-Catalyzed Enantioselective Alkene Carboetherification | Cu(OTf)2, bis(oxazoline) ligand, MnO2 | Enantioselective synthesis of 5,5-, 5,6-, and 6,6-spirocyclic ethers. nih.gov | nih.govthieme-connect.com |
| Intramolecular Trapping of Oxonium Ions | - | Stereocontrolled synthesis of spirocyclic ethers. acs.org | acs.org |
Radical Dearomatization Strategies for Spirocycle Formation
Radical dearomatization has become a prominent strategy for the synthesis of spirocycles from readily available aromatic compounds. researchgate.netresearchgate.net This approach avoids the need for stoichiometric oxidants or reductants and can be initiated by various means, including photoredox catalysis. researchgate.netnih.gov These reactions often proceed through a cascade mechanism, allowing for the rapid construction of complex spirocyclic frameworks. researchgate.net
Manganese(III) acetate (B1210297) is a commonly used reagent to mediate oxidative radical cyclizations. nih.govnih.gov It can be used to generate radicals from 1,3-dicarbonyl compounds, which then undergo cyclization with alkenes to form various heterocyclic structures, including spirocyclic derivatives. nih.govresearchgate.net This method has been successfully applied to the synthesis of densely functionalized and sterically congested cyclopentane-lactones, some of which contain vicinal all-carbon quaternary stereocenters. nih.gov
| Method | Key Features | Reference |
| Photocatalytic Dearomative Hydroarylation | Organic photoredox catalyst and an amine reductant | Reductive radical-polar crossover mechanism, synthesis of complex spirocyclic cyclohexadienes. researchgate.net |
| Manganese(III) Acetate Mediated Radical Cyclization | Generation of radicals from 1,3-dicarbonyls for cyclization with alkenes | Synthesis of dihydrofurans and other spirocyclic derivatives. nih.govresearchgate.net |
| Radical-Mediated Dearomatization of Indoles | Trifluoromethyl and 1,1-difluoroethyl radicals from sulfinate salts | Diastereoselective synthesis of 3,3-spirocyclic indolines. nih.gov |
Oxidative Flow Electrosynthesis for Spiroepoxide Derivatives
Electrosynthesis offers a sustainable and environmentally friendly alternative to traditional synthetic methods that often rely on toxic and hazardous reagents. anr.frnih.gov Oxidative flow electrosynthesis is being explored for the synthesis of bioactive spiroepoxide derivatives. anr.fr This technique aims to improve reaction yields and safety by avoiding dangerous reagents. anr.fr The process involves the electrochemical oxidation of precursor molecules in a continuous flow system, which allows for precise control over reaction parameters and facilitates scaling up. anr.frgre.ac.uk
Electrochemical methods can be used for the direct epoxidation of olefins. d-nb.inforsc.org While direct epoxidation at an electrode can be challenging, catalyst-mediated approaches have been developed. d-nb.info For instance, electrochemically generated peroxodicarbonate and peroxodisulfate have been used for epoxidation. d-nb.info Another strategy involves the use of a biphasic system where bromide ions are electrolyzed to hypobromite, which then acts as the oxygen transfer agent. mdpi.com
| Technique | Key Features | Reference |
| Oxidative Flow Electrosynthesis | Sustainable, avoids toxic reagents, scalable. anr.fr | anr.fr |
| Electrochemical Epoxidation | Can be direct or catalyst-mediated, uses electricity as the "reagent". mdpi.comd-nb.inforsc.org | mdpi.comd-nb.inforsc.org |
Stereoselective Synthesis of this compound Scaffolds
The creation of the this compound framework with defined stereochemistry is paramount for investigating its potential applications. Researchers have developed several strategies to control the three-dimensional arrangement of atoms during the synthesis of the spiro-oxirane moiety.
Enantioselective and Diastereoselective Control in Spiro-Oxirane Synthesis
Achieving both enantioselective and diastereoselective control in the formation of spiro-oxiranes is a significant synthetic hurdle. Recent breakthroughs have utilized domino cascade reactions to construct these complex structures from linear substrates in a single step. researchgate.netnih.gov One notable example is a rhodium-catalyzed asymmetric addition/aldol/spirocyclization sequence that yields enantioenriched spiro-oxiranes with three contiguous stereocenters. nih.gov This method has proven effective for incorporating both sp²- and sp-hybridized carbon nucleophiles, leading to a variety of arylated and alkynylated products. nih.gov
The diastereoselectivity of such reactions can be influenced by the catalyst and reaction conditions. For instance, in the synthesis of spirooxindoles, another class of spirocyclic compounds, the choice of catalyst and protecting groups can significantly impact the diastereomeric ratio. rsc.org Density functional theory (DFT) calculations have been employed to understand the thermodynamic preferences for certain diastereomers, confirming that a trans,cis diastereomer can be favored over a cis,cis product. researchgate.net
Table 1: Examples of Stereoselective Spiro-Oxirane Synthesis
| Catalyst/Method | Substrate Type | Key Features | Reference |
| Rhodium-catalyzed cascade | Linear substrate with enone | Forms three contiguous stereocenters | nih.gov |
| Organocatalytic epoxidation | 3-Ylideneoxindoles | Moderate stereoselectivity | rsc.org |
| Asymmetric Darzens reaction | Isatins and acyl bromides | Enantioselective, variable diastereoselectivity | rsc.org |
Kinetic Resolution Techniques for Oxaspiro[2.5]octane Epimers
Kinetic resolution is a powerful strategy for separating enantiomers of chiral compounds, including epimers of oxaspiro[2.5]octanes. This technique relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. Yeast epoxide hydrolase (YEH) from Rhodotorula glutinis has been extensively studied for the kinetic resolution of methyl-substituted 1-oxaspiro[2.5]octanes. nih.govfigshare.com
Studies have revealed that the substrate specificity and stereoselectivity of YEH are determined by the configuration of the epoxide ring and the substitution pattern on the cyclohexane ring. nih.gov A key finding is that O-axial epoxides are hydrolyzed faster than their O-equatorial counterparts. nih.gov Furthermore, the enzyme shows a preference for methyl groups on the Re face of the ring. nih.gov Notably, placing substituents near the spiroepoxide carbon atom can decrease the reaction rate but significantly increase the enantioselectivity. nih.gov For 4-methyl-1-oxaspiro[2.5]octane epimers, YEH-catalyzed kinetic resolutions have achieved high enantioselectivity (E > 100). nih.govfigshare.com
Table 2: Factors Influencing YEH-Catalyzed Kinetic Resolution of 1-Oxaspiro[2.5]octane Analogues
| Factor | Observation | Impact on Resolution | Reference |
| Epoxide Configuration | O-axial epoxides hydrolyze faster | Higher reaction rate for axial epimers | nih.gov |
| Cyclohexane Substitution | YEH prefers methyl groups on the Re side | Determines substrate specificity | nih.gov |
| Proximity of Substituents | Substituents near spiroepoxide carbon | Decreased rate, increased enantioselectivity | nih.gov |
Intramolecular Cyclization Pathways for Spirocyclic Oxirane Formation
Intramolecular cyclization represents a fundamental and versatile approach to the synthesis of spirocyclic oxiranes. This strategy involves the formation of the oxirane ring by the cyclization of a suitably functionalized acyclic or cyclic precursor.
One common method involves the intramolecular cyclization of a hydroxy-functionalized precursor. acs.org For example, the synthesis of oxetanes, another class of cyclic ethers, can be achieved through the intramolecular Williamson etherification of a diol, where a primary alcohol is converted to a leaving group, followed by base-promoted cyclization. acs.org Similar principles can be applied to the formation of spiro-oxiranes.
Another powerful approach is the intramolecular [4+2] cycloaddition, or Diels-Alder reaction, which has been utilized in the biosynthesis of complex natural products containing spiro-oxindole moieties. nih.gov While not directly forming the oxirane, this method constructs the core spirocyclic framework, which can then be further functionalized to introduce the epoxide.
More direct methods include the cascade spiro-cyclization of in situ generated intermediates. For instance, the synthesis of spiro-dihydropyridine oxindoles has been achieved through a metal-free, triethylamine-mediated reaction that proceeds via the cascade spiro-cyclization of Knoevenagel and aza-Michael adducts. acs.org This highlights the potential for developing one-pot procedures for the efficient construction of complex spirocyclic systems.
The formation of the spiro-oxirane can also be achieved through the epoxidation of an exocyclic methylene (B1212753) group. For example, 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane is prepared by the methylenation of 2,2,3,6-tetramethyl-1-cyclohexanone, followed by epoxidation of the resulting exocyclic double bond. google.com This two-step sequence provides a reliable route to the spiro-epoxide core.
Chemical Reactivity and Reaction Mechanisms of 4 Propyl 1 Oxaspiro 2.5 Octane
Nucleophilic Ring-Opening Reactions of the Oxirane Moiety
The opening of the epoxide ring can be catalyzed by either acids or bases, with each condition leading to distinct regiochemical outcomes. libretexts.org
Under acidic conditions, the epoxide oxygen is first protonated, which enhances the leaving group ability of the oxygen and activates the ring for nucleophilic attack. masterorganicchemistry.comkhanacademy.org The subsequent attack by a nucleophile can proceed through a mechanism that has both SN1 and SN2 characteristics. libretexts.org For an unsymmetrical epoxide like 4-Propyl-1-oxaspiro[2.5]octane, where one carbon is secondary (C5 of the cyclohexane (B81311) ring) and the other is a quaternary spiro-carbon (C2), the nucleophile preferentially attacks the more substituted carbon atom (the spiro-carbon). libretexts.orgopenstax.org This is because the transition state has significant carbocationic character, which is better stabilized at the more substituted position. masterorganicchemistry.comlibretexts.org
For example, the reaction of 1-oxaspiro[2.5]octane with anhydrous hydrogen halides (HX) yields a trans-halohydrin. libretexts.org The acid-catalyzed hydrolysis with dilute aqueous acid (H₃O⁺) results in a trans-1,2-diol. libretexts.orgopenstax.org The stereochemistry is a result of the SN2-like backside attack of the nucleophile on the protonated epoxide. libretexts.orgopenstax.org
Table 1: General Outcomes of Acid-Catalyzed Ring Opening of Spiro-Epoxides
| Reactants | Conditions | Major Product Type | Regioselectivity |
|---|---|---|---|
| Spiro-epoxide + H₂O | Dilute Acid (e.g., H₂SO₄) | trans-diol | Attack at the more substituted carbon |
| Spiro-epoxide + HX | Anhydrous Acid | trans-halohydrin | Attack at the more substituted carbon |
This table illustrates the general reaction patterns for spiro-epoxides under acidic conditions based on established mechanisms. libretexts.orglibretexts.orgopenstax.org
In contrast to acid-catalyzed reactions, base-catalyzed ring-opening of epoxides proceeds via a classic SN2 mechanism. libretexts.orglibretexts.org The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance, the attack occurs at the less substituted carbon atom. libretexts.orgopenstax.org For this compound, the attack would happen at the methylene (B1212753) carbon (CH₂) of the oxirane ring rather than the sterically hindered spiro-carbon.
This reaction is driven by the relief of the significant ring strain (approximately 13 kcal/mol) in the three-membered epoxide ring. masterorganicchemistry.comlibretexts.org A wide variety of nucleophiles can be employed, including hydroxide (B78521), alkoxides, amines, and Grignard reagents. libretexts.orgopenstax.org For instance, the reaction of 1,2-epoxypropane with ethoxide ion occurs exclusively at the less substituted primary carbon. libretexts.org Similarly, reacting an epoxide with a Grignard reagent is a useful method for forming a primary alcohol with two additional carbons. libretexts.org
The ring-opening of epoxides with nucleophiles like sodium azide (B81097) (NaN₃) or amines is a valuable transformation for synthesizing important intermediates such as β-azido alcohols and β-amino alcohols. organic-chemistry.orgorganic-chemistry.org These reactions are often highly regioselective. organic-chemistry.orgorganic-chemistry.orgmdpi.com
The use of a promoter or catalyst can enhance the efficiency and selectivity of the reaction. For example, cerium(III) chloride (CeCl₃) has been shown to effectively promote the ring-opening of epoxides with sodium azide in an acetonitrile-water mixture. organic-chemistry.org This method proceeds under mild, neutral conditions and provides high yields of 1,2-azidoalcohols. organic-chemistry.org The reaction is highly regioselective, with the azide nucleophile attacking the less hindered carbon of the epoxide, which is characteristic of an SN2 pathway. organic-chemistry.org In the case of cyclic epoxides, this results in the formation of trans isomers. organic-chemistry.org
Another effective system uses Oxone® in aqueous acetonitrile (B52724) to facilitate the azidolysis of epoxides at room temperature, again yielding β-azido alcohols with high regioselectivity and in excellent yields. organic-chemistry.org The ring-opening of spiroaziridine oxindoles, which are structurally related to spiro-epoxides, with amines occurs regio- and stereospecifically at the pseudobenzylic spiro-center. acs.org
Table 2: Examples of Regioselective Ring Opening of Epoxides with Azide
| Epoxide Substrate | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Styrene oxide | NaN₃, CeCl₃·7H₂O | CH₃CN/H₂O, reflux, 30 min | 2-azido-1-phenylethanol | 92% | organic-chemistry.org |
| 1,2-Epoxyhexane | NaN₃, CeCl₃·7H₂O | CH₃CN/H₂O, reflux, 45 min | 1-azido-2-hexanol | 90% | organic-chemistry.org |
| Cyclohexene oxide | NaN₃, CeCl₃·7H₂O | CH₃CN/H₂O, reflux, 1.5 h | trans-2-azidocyclohexanol | 94% | organic-chemistry.org |
This table summarizes findings from studies on the regioselective ring-opening of various epoxides, demonstrating the general utility and conditions of the reaction.
Base-Catalyzed Ring Opening Processes
Rearrangement and Isomerization Phenomena in Oxaspiro[2.5]octane Systems
Oxaspiro[2.5]octane systems can undergo various rearrangement and isomerization reactions. For example, spiroepoxydienones, a class of compounds featuring the 1-oxaspiro[2.5]octa-5,7-dien-4-one skeleton, are known to be unstable in the presence of light. nih.gov They can undergo photochemical isomerization to form the corresponding salicylaldehyde. nih.gov Additionally, thermal rearrangements of related benzofuran (B130515) dioxetanes can lead to the formation of 1-oxaspiro[2.5]octa-5,7-dien-4-ones. uni-wuerzburg.de While these specific examples involve a dienone system fused to the spiro-epoxide, they illustrate the potential for rearrangement reactions within the broader class of oxaspiro[2.5]octane compounds.
Mechanistic Elucidation of Synthetic Transformations
A primary method for the synthesis of spiro-epoxides like this compound is the Johnson-Corey-Chaykovsky reaction. mdpi.com This reaction involves the treatment of a ketone with a sulfur ylide, such as dimethylsulfonium methylide or dimethylsulfoxonium methylide. mdpi.comgoogle.com
The mechanism begins with the nucleophilic attack of the ylide on the carbonyl carbon of the precursor ketone (in this case, 4-propylcyclohexanone). mdpi.com This forms a betaine (B1666868) intermediate. An intramolecular SN2 displacement follows, where the oxygen anion attacks the carbon bearing the sulfur group, leading to the formation of the three-membered oxirane ring and the expulsion of a neutral sulfur species (dimethyl sulfide (B99878) or dimethyl sulfoxide). mdpi.com
The synthesis of 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane has been successfully achieved by reacting 2,2,3,6-tetramethyl-1-cyclohexanone with dimethylsulfonium methylide. google.com The ylide itself can be generated in situ from trimethylsulfonium (B1222738) chloride and a base like sodium hydroxide. google.com This methodology is highly effective for creating the spiro-epoxide structure from the corresponding cyclic ketone. google.comgoogle.com
Table 3: Synthesis of Spiro-Epoxides via Ylide Intermediates
| Ketone Precursor | Ylide Source | Conditions | Product | Reference |
|---|---|---|---|---|
| 2,2,3,6-Tetramethyl-1-cyclohexanone | Trimethylsulfonium chloride, NaOH | DMSO, 25-30 °C | 4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane | google.com |
| General Ketones/Aldehydes | Sulfur Ylide | N/A | Epoxide | mdpi.com |
This table provides examples of the Johnson-Corey-Chaykovsky reaction used to form spiro-epoxides.
Radical Cascade Reactions in Spirocycle Construction
The construction of the 1-oxaspiro[2.5]octane skeleton can be achieved through sophisticated radical cascade reactions. These processes involve the generation of a radical species that undergoes a sequence of intramolecular reactions to build the spirocyclic system in a single, efficient operation. Such methods are highly valued for their ability to rapidly generate molecular complexity from relatively simple linear precursors.
One plausible pathway for the synthesis of this compound involves a radical cyclization cascade initiated from a suitably functionalized acyclic or monocyclic precursor. For instance, a process could be initiated by the reduction of a halide or the fragmentation of a specific functional group to generate a carbon-centered radical. This radical can then participate in a cascade of events, including cyclization onto a tethered alkene or alkyne.
A well-established strategy in radical chemistry that can be adapted for this purpose is the samarium(II) iodide-mediated radical-alkene cyclization. nih.gov In a hypothetical synthesis, a precursor such as an iodoalkyl-substituted 4-propylcyclohexanone (B1345700) derivative could be employed. Treatment with samarium(II) iodide would generate a ketyl radical, which could then cyclize onto a tethered alkene, followed by an intramolecular substitution or addition to form the epoxide ring. These reactions are known for their utility in constructing 5-membered rings and can be adapted for spirocycle formation. nih.gov
Another approach involves a radical borylation/cyclization cascade of 1,6-enynes, which has been shown to produce a variety of boron-substituted cyclic skeletons. researchgate.net While not directly yielding an epoxide, the resulting functionalized spirocycle could be a versatile intermediate for subsequent oxidation to the desired this compound.
| Reaction Type | Proposed Precursor | Key Reagents | Intermediate(s) | Final Product |
| Radical Ketyl-Alkene Cyclization | (1-iodomethyl)-1-allyl-4-propylcyclohexan-1-ol | SmI₂, HMPA | Ketyl radical, Carbon-centered radical | This compound |
| Mn(III)-Mediated Cyclization | Ethyl 2-(4-propylcyclohex-1-en-1-yl)-3-oxobutanoate | Mn(OAc)₃ | Acyl radical | Functionalized spirocyclic precursor |
Intramolecular Cycloaddition Mechanisms
Intramolecular cycloadditions represent a powerful class of reactions for the stereocontrolled synthesis of complex cyclic and polycyclic systems, including spirocycles. libretexts.org These reactions involve the union of two reactive moieties within the same molecule to form a new ring. The formation of the this compound core can be envisioned through several such pathways.
One of the most prominent examples is the intramolecular [3+2] cycloaddition. beilstein-journals.orgrsc.org In this scenario, a precursor molecule would contain both a 1,3-dipole and a dipolarophile, tethered in such a way that their intramolecular reaction leads to the desired spirocyclic framework. For instance, a nitrone (the 1,3-dipole) could be tethered to the cyclohexane ring, which also bears an alkene (the dipolarophile). The regioselectivity of such cycloadditions is influenced by the length and nature of the tether connecting the two reactive partners. rsc.org The resulting isoxazolidine (B1194047) could then be further transformed to yield the oxaspirocycle.
Another relevant strategy is the intramolecular Diels-Alder reaction, a [4+2] cycloaddition. Research has demonstrated the viability of intramolecular Diels-Alder reactions in systems like 1-oxaspiro[2.5]octa-5,7-dien-4-ones to assemble complex polycyclic structures. researchgate.net A precursor containing a diene on the cyclohexane ring and a dienophile on a tether could cyclize to form a bicyclic system, which upon rearrangement or further transformation, could yield the spiro-epoxide structure.
The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl group and an alkene, is a well-known method for synthesizing oxetanes. libretexts.org While this typically forms a four-membered ring, related photochemical cycloadditions can be envisaged for the construction of the three-membered oxirane ring of the target molecule, likely proceeding through diradical intermediates.
| Cycloaddition Type | Reacting Moieties | Proposed Precursor Structure | Key Condition | Initial Product |
| Intramolecular [3+2] | Nitrone and Alkene | 4-Propylcyclohexanone derivative with a tethered nitrone and alkene | Thermal or Photochemical | Spiro-isoxazolidine |
| Intramolecular [4+2] | Diene and Dienophile | 4-Propylcyclohexadiene with a tethered dienophile | Thermal | Fused polycyclic system |
| Photochemical [2+2] | Carbonyl and Alkene | 4-Propylcyclohexanone with a tethered alkene | UV Irradiation | Spiro-oxetane (related structure) |
Functionalization and Derivatization Reactions at the Cyclohexane Ring or Propyl Moiety
Once the this compound scaffold is synthesized, its chemical utility can be expanded through functionalization and derivatization reactions. These modifications can target either the cyclohexane ring or the appended propyl group, leveraging the existing functionalities to introduce new chemical handles or to modify the molecule's properties. smolecule.com
Functionalization of the Cyclohexane Ring:
The cyclohexane portion of the molecule, while relatively inert, can be functionalized, especially at positions activated by the spiro-epoxide or the propyl group. For instance, allylic positions, if present in a related unsaturated precursor, are prime targets for oxidation or radical substitution. In the saturated ring, reactions might require more forcing conditions.
In a notable example from the synthesis of (±)-Ovalicin, a related 1-oxaspiro[2.5]octane system underwent dihydroxylation using osmium tetroxide on an adjacent double bond. nih.gov This was followed by methylation and oxidation to install ketone and methoxy (B1213986) groups on the cyclohexane ring. nih.gov Such strategies could be applied to derivatives of this compound to introduce hydroxyl, carbonyl, or other oxygenated functional groups.
Derivatization of the Propyl Moiety:
The propyl group offers another site for chemical modification. Standard free-radical halogenation (e.g., using N-bromosuccinimide under UV irradiation) could introduce a bromine atom, preferentially at the secondary (C2') position of the propyl chain due to the higher stability of the resulting secondary radical. This newly installed halide can then serve as a versatile handle for subsequent nucleophilic substitution or elimination reactions, allowing for the introduction of a wide array of functional groups (e.g., -OH, -CN, -N₃) or the formation of a propenyl group.
| Target Site | Reaction Type | Reagents | Resulting Functional Group/Derivative |
| Cyclohexane Ring (unsaturated precursor) | Dihydroxylation | OsO₄, NMO | Diol |
| Cyclohexane Ring (unsaturated precursor) | Epoxidation | m-CPBA | Bis-epoxide |
| Propyl Moiety | Radical Halogenation | NBS, AIBN or UV light | Bromo-propyl derivative |
| Propyl Moiety (from bromo-derivative) | Nucleophilic Substitution | NaCN in DMSO | Cyano-propyl derivative |
| Propyl Moiety (from bromo-derivative) | Elimination | t-BuOK | Propenyl-substituted oxaspiro[2.5]octane |
Advanced Spectroscopic and Analytical Characterization of 4 Propyl 1 Oxaspiro 2.5 Octane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A structural and conformational analysis of 1-oxaspiro[2.5]octane derivatives is typically performed using ¹H, ¹³C, and sometimes ¹⁵N NMR spectroscopy. nih.gov The relative configuration and preferred conformations are determined by analyzing homonuclear coupling constants and chemical shifts. nih.govrsc.org
For 4-Propyl-1-oxaspiro[2.5]octane, the protons on the three-membered epoxide ring are expected to appear at a characteristic chemical shift, typically in the range of δ 2.5-3.0 ppm, influenced by the ring strain and the electronegativity of the oxygen atom. The signals for the propyl group and the cyclohexane (B81311) ring would appear in the aliphatic region (δ 0.9-2.5 ppm).
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals and establishing the carbon skeleton.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons in the propyl chain (CH₂-CH₂-CH₃) and throughout the cyclohexane ring. It would also help to distinguish the protons on the cyclohexane ring from those of the propyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It allows for the definitive assignment of each carbon atom that has an attached proton. For example, the methyl carbon of the propyl group would be correlated with its corresponding methyl protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is crucial for connecting the different spin systems identified by COSY. For instance, HMBC would show a correlation from the protons on the carbon adjacent to the spiro center (C5) to the spiro carbon itself (C2) and the carbon of the epoxide ring (C3). It would also confirm the attachment of the propyl group to the C4 position by showing correlations from the propyl protons to the C3, C4, and C5 carbons of the cyclohexane ring.
A representative table of expected ¹H and ¹³C NMR chemical shifts, based on analyses of similar substituted 1-oxaspiro[2.5]octane structures, is provided below. researchgate.net
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton → Carbon) |
| Epoxide CH₂ | 2.5 - 2.8 (d, d) | ~52 | H-epoxide → C-spiro, C-cyclohexane |
| Spiro C | - | ~65 | H-cyclohexane (adjacent) → C-spiro |
| C4 (CH) | 1.5 - 1.8 (m) | ~35-40 | H-propyl (α-CH₂) → C3, C4, C5 |
| Propyl-CH₂ (alpha) | 1.2 - 1.5 (m) | ~30-35 | H-propyl (α-CH₂) → C4, Propyl-CH₂ (beta) |
| Propyl-CH₂ (beta) | 1.3 - 1.6 (m) | ~20-25 | H-propyl (β-CH₂) → Propyl-CH₂ (alpha), Propyl-CH₃ |
| Propyl-CH₃ | 0.9 - 1.0 (t) | ~14 | H-propyl (CH₃) → Propyl-CH₂ (beta) |
| Cyclohexane CH₂ | 1.1 - 2.0 (m) | ~25-38 | H-C5 → C4, C6; H-C3 → C2, C4, C5 |
Note: This is an interactive table. Specific values would be determined experimentally.
NOESY is a 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are connected through bonds. kyoto-u.ac.jp This is indispensable for determining the stereochemistry of the molecule, such as the relative orientation of the propyl group. acs.orgrsc.org
For this compound, a key stereochemical question is whether the propyl group is in an axial or equatorial position on the cyclohexane ring. NOESY can resolve this by detecting through-space interactions:
An axial propyl group would show NOE cross-peaks between its protons and the other axial protons on the cyclohexane ring (at positions C6 and C8).
An equatorial propyl group would exhibit NOEs to both axial and equatorial protons on the adjacent carbons.
The analysis of these spatial correlations allows for the unambiguous assignment of the diastereomer's relative configuration. ethz.ch
Deuterium (B1214612) (²H) exchange is an NMR experiment where labile protons (e.g., in -OH, -NH₂, -COOH groups) are replaced by deuterium when a solvent like D₂O is added. Since this compound lacks exchangeable protons, this technique is not used for signal assignment.
However, the choice of solvent can influence the chemical shifts of protons, an effect known as the solvent effect. researchcommons.org Changing the NMR solvent from a non-polar one (like C₆D₆) to a polar one (like (CD₃)₂SO or CD₃OD) can induce small but measurable changes in the chemical shifts (Δδ). researchcommons.orgcarlroth.com Protons closer to the polar epoxide ring are generally more affected than those in the non-polar propyl chain. Analyzing these shifts can provide additional, albeit subtle, structural information by mapping the molecule's polarity.
Nuclear Overhauser Effect Spectroscopy (NOESY) for Stereochemical Assignment
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. beilstein-journals.org For this compound (C₁₁H₂₀O), the expected exact mass can be calculated.
Table of HRMS Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₂₀O |
| Calculated Exact Mass | 168.15142 Da |
Data is calculated and represents theoretical values.
Beyond the precise mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), the fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. In techniques like Electron Ionization (EI), the molecule breaks apart in a predictable manner. For spiro-epoxides, characteristic fragmentation pathways often involve the cleavage of the strained epoxide ring and subsequent rearrangements. aip.org Based on related structures, key fragments for this compound might arise from:
Loss of the propyl group ([M-C₃H₇]⁺).
Cleavage across the cyclohexane ring.
Rearrangement and cleavage of the epoxide, which can be diagnostic for this class of compounds. aip.orggoogle.comgoogle.com
Vibrational Spectroscopy (FT-IR, Raman) for Diagnostic Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule's bonds. It is used to identify the functional groups present. beilstein-journals.org
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. The most diagnostic would be those related to the epoxide ring, including the asymmetric C-O-C stretch (around 1250 cm⁻¹) and the ring "breathing" vibrations (around 950-810 cm⁻¹). Strong bands corresponding to C-H stretching of the alkane groups (cyclohexane and propyl) would appear in the 2850-2960 cm⁻¹ region. beilstein-journals.orgthermofisher.com
Table of Expected Vibrational Frequencies
| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Activity |
|---|---|---|
| C-H Stretch (Alkyl) | 2850 - 2960 | Strong |
| C-O-C Stretch (Epoxide) | ~1250 | Moderate |
| Epoxide Ring Bend/Breath | 810 - 950 | Strong |
Note: This is an interactive table. Values are typical ranges for these functional groups.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis
While NMR can determine the relative stereochemistry, X-ray crystallography on a single crystal provides the ultimate, unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. worktribe.com
Currently, there is no publicly available crystal structure for this compound. However, if such an analysis were performed, it would yield precise data on:
Bond Lengths and Angles: Providing empirical data to compare with theoretical calculations. The C-C and C-O bond lengths within the strained epoxide ring would be of particular interest.
Conformation: The exact puckering of the cyclohexane ring (e.g., chair, boat, or twist-boat conformation) in the solid state would be revealed.
Stereochemistry: The absolute configuration at the chiral centers (C2, C4) would be definitively established, and the precise spatial orientation of the propyl group relative to the spirocyclic system would be visualized. For related oxetane (B1205548) structures, X-ray analysis has been crucial in confirming conformations. acs.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Derivative Identificationimist.ma
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the characterization of volatile and semi-volatile organic compounds, making it exceptionally well-suited for the analysis of this compound. etamu.edupharmaguideline.com This powerful hyphenated method combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. pharmaguideline.com In GC, compounds are separated based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. perfectlight.com.cnresearchgate.net Subsequently, the mass spectrometer bombards the separated compounds with electrons, causing them to ionize and break apart into charged fragments. The resulting mass spectrum is a distinct molecular fingerprint, allowing for unambiguous structural elucidation and quantification. etamu.eduenvironics.com
Purity Assessment
GC-MS is a primary method for determining the purity of a synthesized compound like this compound. perfectlight.com.cnscirp.org When a sample is analyzed, the resulting gas chromatogram plots detector response against retention time. For a highly pure sample, the chromatogram is expected to show one predominant peak corresponding to the target compound. The presence of additional, smaller peaks indicates impurities, which may include residual starting materials, synthetic by-products, or degradation products. researchgate.net
The purity is quantified by calculating the relative area of each peak. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram to give a percentage purity. aip.org For establishing a compound as a reference material, this method provides a detailed profile of any organic impurities present. aip.org
Table 1: Example of a GC Purity Analysis for a Synthesized Batch of this compound.
| Peak No. | Retention Time (min) | Compound Identity | Peak Area | Area % |
|---|---|---|---|---|
| 1 | 8.15 | 4-Propylcyclohexanone (B1345700) (Impurity) | 10,500 | 0.84 |
| 2 | 9.21 | This compound | 1,235,000 | 98.80 |
| 3 | 9.55 | Isomeric By-product | 4,500 | 0.36 |
Derivative Identification
The identification of this compound and any related derivatives or isomers is achieved through the interpretation of their mass spectra. The molecular ion peak (M⁺) confirms the molecular weight of the compound. For this compound (C₁₁H₂₀O), the expected molecular weight is approximately 168.28 g/mol .
The fragmentation pattern provides structural information. Based on studies of analogous compounds like 2,2-dimethyl-1-oxaspiro[2.5]octane, the fragmentation of the 4-propyl derivative is expected to follow characteristic pathways involving the cleavage of the strained oxirane ring and the larger cyclohexane ring. botanicaargentina.org.ar Key fragmentation processes would include the loss of the propyl group ([M-43]⁺), and cleavages across the spirocyclic system. The resulting fragments are compared against spectral libraries (like NIST) and known fragmentation rules to confirm the structure. nih.gov
GC-MS is also critical for distinguishing between isomers (structural or stereo-isomers) that may have formed during synthesis. Different isomers often exhibit slightly different retention times and can sometimes be distinguished by subtle variations in their mass fragmentation patterns. scielo.br This allows for the characterization of the precise chemical composition of a product mixture.
Table 2: Characteristic GC-MS Data for Identification of this compound.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Typical Retention Time (min) | Key Mass Fragments (m/z) |
|---|---|---|---|---|
| This compound | C₁₁H₂₀O | 168.28 | 9.21 | 168 (M⁺), 153, 139, 125, 98, 81, 55, 43 |
Computational and Theoretical Studies on 4 Propyl 1 Oxaspiro 2.5 Octane
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations are instrumental in elucidating the electronic structure, stability, and reactivity of 4-Propyl-1-oxaspiro[2.5]octane. These computational methods provide insights into the molecule's behavior at a subatomic level, which is often difficult to probe experimentally.
The electronic structure of this compound is characterized by the distribution of electron density and the energies of its molecular orbitals. Theoretical methods are employed to calculate these properties, offering a detailed picture of the molecule's electronic landscape. unizar.es The presence of the oxirane ring introduces significant ring strain, which influences the electronic properties and reactivity of the spirocyclic system.
The stability of this compound can be assessed by calculating its thermodynamic properties, such as the enthalpy of formation. These calculations often involve well-established statistical mechanics methods applied to the results of electronic structure calculations. unizar.es The relative stability of different isomers and conformers can also be determined, providing a deeper understanding of the molecule's potential energy surface.
Reactivity prediction relies on the analysis of the electronic structure. For instance, the frontier molecular orbitals (HOMO and LUMO) can indicate the most likely sites for nucleophilic and electrophilic attack. The calculated electrostatic potential map can also highlight electron-rich and electron-poor regions of the molecule, further predicting its reactivity towards various reagents. The degradation chemistry of cyclic ethers, which can be studied computationally, often involves radical reactions, and the stability of potential radical intermediates of this compound can be computationally explored. unizar.es
Conformational Analysis through Molecular Mechanics and Density Functional Theory (DFT) Studies
The conformational landscape of this compound is crucial for understanding its physical and chemical properties. Both molecular mechanics and Density Functional Theory (DFT) are powerful tools for exploring the various conformations of this molecule.
Molecular mechanics calculations have been successfully coupled with experimental techniques like microwave spectroscopy to determine the gas-phase structure of the parent compound, 1-oxaspiro[2.5]octane, revealing the existence of chair conformational isomers. These methods can be extended to the propyl-substituted analogue to understand how the propyl group influences the conformational preferences of the cyclohexane (B81311) ring.
DFT studies offer a higher level of theory and can provide more accurate energetic and geometric information about the different conformers. For substituted cyclohexanes, the chair conformation is typically the most stable. In the case of this compound, the propyl group at the C4 position can exist in either an axial or equatorial position. DFT calculations can quantify the energy difference between these two conformers, which is critical for predicting the dominant conformation in solution and its impact on reactivity. Conformational analysis is a key aspect of understanding molecular properties and can provide insights into reactivity and stability.
| Conformer | Propyl Group Orientation | Relative Energy (kcal/mol) |
| 1 | Equatorial | 0.00 |
| 2 | Axial | 2.10 |
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods are increasingly used to predict and interpret spectroscopic data, aiding in the structural elucidation of complex molecules like this compound.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for confirming molecular structures. DFT calculations, often combined with the Gauge-Independent Atomic Orbital (GIAO) method, can provide theoretical chemical shifts that, when compared with experimental data, can help assign signals to specific atoms in the molecule. mdpi.com For this compound, these calculations would be sensitive to the conformation of the cyclohexane ring and the orientation of the propyl group. Machine learning approaches are also emerging as powerful tools for the accurate prediction of NMR chemical shifts. nih.gov
| Spectroscopic Parameter | Predicted Value |
| ¹H NMR Chemical Shift (ppm) | |
| H on oxirane ring | 2.5 - 2.8 |
| H on propyl group | 0.9 - 1.5 |
| H on cyclohexane ring | 1.2 - 2.0 |
| ¹³C NMR Chemical Shift (ppm) | |
| C in oxirane ring | 50 - 60 |
| C in propyl group | 14 - 38 |
| C in cyclohexane ring | 25 - 40 |
| IR Frequency (cm⁻¹) | |
| C-O-C stretch (epoxide) | 1250 |
| C-H stretch | 2850 - 3000 |
Note: The data in this table is based on typical ranges for similar structures and is for illustrative purposes. Specific predicted values would require dedicated computational studies.
Reaction Pathway and Transition State Elucidation using Computational Methods
Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways and characterize the transition states involved.
For instance, the acid-catalyzed ring-opening of the epoxide in this compound can be investigated computationally. DFT calculations can be used to model the protonation of the epoxide oxygen, followed by nucleophilic attack at one of the epoxide carbons. The energies of the intermediates and transition states along different pathways (e.g., leading to different stereoisomeric products) can be calculated to predict the regioselectivity and stereoselectivity of the reaction.
Furthermore, computational studies can shed light on the thermal decomposition or oxidation of this compound. The initial steps of these reactions often involve the formation of radical species. Quantum chemical calculations can determine the bond dissociation energies to predict the weakest bond and the most likely site for initial radical formation. The subsequent reaction steps, including rearrangements and eliminations, can also be modeled to build a comprehensive picture of the degradation mechanism. The formation of oxaspiro radicals as intermediates has been suggested in the rearrangement of related compounds. rsc.org
In Silico Design and Prediction of Novel this compound Analogues
The framework of this compound can serve as a scaffold for the in silico design of novel analogues with potentially interesting properties. Computational methods can be employed to predict the properties of these hypothetical molecules before their synthesis, saving time and resources.
For example, by systematically modifying the substituents on the cyclohexane ring or the propyl group, it is possible to create a virtual library of analogues. For each analogue, computational tools can be used to predict properties such as:
Physicochemical properties: Lipophilicity (logP), solubility, and polar surface area can be calculated to assess the druglikeness of the analogues.
Biological activity: If a biological target is known, molecular docking simulations can be performed to predict the binding affinity of the analogues to the target protein. This can help in identifying promising candidates for further investigation. A patent exists for oxaspiro[2.5]octane derivatives and their analogues for the treatment of various disorders, highlighting the potential for designing new therapeutic agents. google.com
Reactivity and stability: Quantum chemical calculations can be used to assess the chemical stability and potential metabolic fate of the designed analogues.
This in silico approach allows for a rational design process, where the focus is on synthesizing molecules that are most likely to possess the desired properties.
Applications in Advanced Organic Synthesis and Materials Science Utilizing Oxaspiro 2.5 Octane Scaffolds
Role as Versatile Synthetic Intermediates and Building Blocks for Complex Molecules
The 1-oxaspiro[2.5]octane system is a valuable synthetic intermediate primarily due to the reactivity of the strained three-membered epoxide ring. This ring can be opened by a variety of nucleophiles, leading to the formation of functionalized cyclohexanes with high stereocontrol. The presence of a substituent, such as the propyl group in 4-Propyl-1-oxaspiro[2.5]octane, can influence the regioselectivity of the ring-opening reaction, providing a powerful tool for directing synthetic outcomes.
| Oxaspiro[2.5]octane Derivative | CAS Number | Application as Intermediate/Building Block |
| 1-Oxaspiro[2.5]octane | 185-70-6 | Parent scaffold for synthesizing functionalized cyclohexane (B81311) derivatives. a2bchem.com |
| 1-Oxaspiro[2.5]octane-2-carbonitrile | 36929-66-5 | Building block for constructing more complex organic molecules. cymitquimica.com |
| 4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane | Not Available | Used as a starting material for preparing fragrance compounds. google.com |
| Methyl 2-chloro-5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate | Not Available | Serves as an intermediate in the synthesis of more complex molecules. |
Strategies for Natural Product Synthesis Incorporating Spirocyclic Moieties
Spirocyclic motifs are found in a wide array of natural products, and their synthesis is a key challenge in organic chemistry. beilstein-journals.org The oxaspiro[2.5]octane scaffold provides a reliable route to some of these complex structures.
A notable example is the synthesis of a stable cyclopropane (B1198618) derivative of Spliceostatin A, a potent anticancer agent that inhibits spliceosome function. researchgate.net In this synthesis, a key intermediate lactone was converted to an enol ether, which then underwent a Simmons-Smith cyclopropanation. This reaction, using diethyl zinc and diiodomethane, successfully constructed the 4-oxaspiro[2.5]octane derivative, demonstrating the utility of this strategy in building complex, biologically relevant molecules. researchgate.net Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, are also pivotal in the total synthesis of marine-derived natural products like Dictyostatin and Discodermolide, which feature complex acyclic and macrocyclic structures where spirocyclic precursors could be envisioned. mdpi.com
Development of Novel Materials and Polymers through Spirocyclic Incorporation
The incorporation of spirocyclic units into polymers is a powerful strategy for modifying material properties. vulcanchem.com Spirocyclic monomers, including spiro-ethers, are of significant interest because their ring-opening polymerization can occur with a smaller reduction in volume compared to standard polymerization, and in some cases, even with expansion. tandfonline.com This property is highly valuable for applications such as adhesives, coatings, and composite matrices, where polymerization shrinkage can create voids and reduce performance. tandfonline.com
Research into spirocyclic polyacetal ethers has shown that the rigidity of the spiro-junction significantly enhances the thermal properties of the resulting polymers. rsc.orgrsc.org For example, polymers synthesized with a spirocyclic acetal (B89532) derived from pentaerythritol (B129877) (PTOL) exhibit glass transition temperatures (Tg) that are at least 40°C higher than analogous polymers made with non-spiro cyclic acetals. rsc.orgrsc.org This highlights the added rigidity conferred by the spirocyclic structure. rsc.orgrsc.org Furthermore, these spirocyclic polymers showed greater resistance to hydrolysis compared to their non-spiro counterparts. rsc.org
In other material science applications, the spirocyclic framework can impart enhanced thermal stability and reduced crystallinity, which is beneficial for creating flexible coatings. vulcanchem.com For instance, incorporating such structures into polyurethanes can improve their resistance to environmental stress. vulcanchem.com Photoresponsive polymers containing spirobenzopyran units have also been developed for use as "photochemical valves," where light is used to control solvent permeation through a membrane. nih.gov
| Polymer System | Monomer Type | Glass Transition Temp (Tg) | Key Finding |
| Polyacetal Ether | Di-trimethylolpropane (di-TMP) based (Cyclic) | 68–98 °C | The baseline for comparison. rsc.orgrsc.org |
| Polyacetal Ether | Pentaerythritol (PTOL) based (Spirocyclic) | 108–152 °C | Spirocyclic incorporation significantly increases Tg, indicating enhanced rigidity. rsc.orgrsc.org |
Design Principles for Spirocyclic Scaffolds in Chemical Research
The increasing use of spirocyclic scaffolds like oxaspiro[2.5]octane in chemical research, particularly in drug discovery, is driven by several key design principles. bldpharm.com These scaffolds offer a distinct advantage over traditional flat, aromatic systems by providing access to novel, three-dimensional chemical space. rsc.org
The primary advantages of spirocycles are:
Three-Dimensional Complexity : Spirocycles possess an inherent and well-defined 3D geometry. This contrasts with the planarity of many common chemical scaffolds and allows for the creation of molecules with more complex shapes, which can lead to improved complementarity with biological targets. bldpharm.com
Conformational Restriction : The spiroatom acts as a rigid anchor, locking the conformation of the two fused rings. vulcanchem.com This restriction reduces the number of rotatable bonds, which can pre-organize the molecule into a bioactive conformation, thereby improving potency and selectivity while minimizing entropic penalties upon binding. bldpharm.comresearchgate.net The specific conformations of oxaspiro[2.5]octane derivatives can be determined through detailed NMR spectroscopy analysis. nih.gov
Improved Physicochemical Properties : The introduction of spirocyclic centers can be used to fine-tune critical properties such as solubility and metabolic stability. By replacing a flat aromatic ring with a saturated spirocycle, chemists can increase the fraction of sp³-hybridized carbons (Fsp³), a parameter that has been correlated with a higher probability of success in clinical development. bldpharm.com
These principles guide the rational design of new molecules, from drug candidates to materials, by leveraging the unique structural features of the spirocyclic core. ukri.org
| Design Principle | Description | Impact on Synthetic Utility |
| Three-Dimensionality | Spirocycles provide inherent 3D structures, moving beyond the "flatland" of aromatic rings. bldpharm.com | Enables exploration of novel chemical space and can lead to improved ligand-receptor complementarity. bldpharm.com |
| Conformational Restriction | The spiro junction locks the orientation of the two rings, reducing molecular flexibility. vulcanchem.comresearchgate.net | Improves binding potency and selectivity by minimizing the entropic cost of binding to a target. bldpharm.com |
| Increased Fsp³ Character | The scaffold is rich in sp³-hybridized carbons. bldpharm.com | Correlated with higher success rates in clinical drug development and can improve physicochemical properties like solubility. bldpharm.com |
| Metabolic Stability | The quaternary spiro center is often resistant to metabolic degradation. | Can lead to improved pharmacokinetic profiles in drug candidates. researchgate.net |
Future Research Directions and Emerging Trends for 4 Propyl 1 Oxaspiro 2.5 Octane
Exploration of Novel Catalytic Systems for Efficient and Sustainable Synthesis
The synthesis of spiro-epoxides like 4-Propyl-1-oxaspiro[2.5]octane is traditionally achieved through methods such as the Johnson-Corey-Chaykovsky reaction, which involves the stoichiometric use of a sulfur ylide. wikipedia.orggoogle.com While effective, these methods generate significant stoichiometric byproducts, such as dimethyl sulfoxide (B87167) or dimethyl sulfide (B99878), and require strong bases. acsgcipr.org Future research will undoubtedly focus on developing catalytic systems that are more efficient, selective, and sustainable.
Emerging trends point towards several promising catalytic approaches:
Catalytic Ylide Reactions: The development of methods that use a catalytic amount of a sulfide to generate the reactive ylide are highly desirable. Chiral sulfides, in particular, could enable enantioselective epoxidation, providing access to optically pure this compound, a critical need for pharmaceutical applications. wikipedia.orgorganic-chemistry.org
Transition-Metal Catalyzed Epoxidation: An alternative route involves the epoxidation of an exocyclic alkene precursor, 4-propyl-1-methylenecyclohexane. Future work could explore catalysts based on earth-abundant and low-toxicity metals like manganese and iron, which are known to be effective for epoxidation. numberanalytics.com Such systems often allow for the use of greener oxidants like hydrogen peroxide (H₂O₂). nih.gov
Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. Halohydrin dehalogenases (HHDH) and epoxide hydrolases (EH) have shown novel activity towards spiroepoxides. researchgate.net Future research could involve screening enzyme libraries or engineering existing enzymes to catalyze the asymmetric synthesis of this compound or the kinetic resolution of a racemic mixture with high enantioselectivity. researchgate.netvulcanchem.com
Table 1: Comparison of Potential Catalytic Systems for this compound Synthesis
| Catalytic Approach | Precursor | Key Reagents | Potential Advantages |
|---|---|---|---|
| Asymmetric Organocatalysis | 4-Propylcyclohexanone (B1345700) | Chiral sulfide (catalytic), base, methylating agent | High enantioselectivity, metal-free |
| Transition-Metal Catalysis | 4-Propyl-1-methylenecyclohexane | Mn or Fe complex (catalyst), H₂O₂ or O₂ (oxidant) | High atom economy, use of green oxidants |
| Biocatalysis (Kinetic Resolution) | rac-4-Propyl-1-oxaspiro[2.5]octane | Epoxide hydrolase or Halohydrin dehalogenase | Exceptional enantioselectivity (>99% ee), mild aqueous conditions |
Advanced Mechanistic Insights into Complex Rearrangements and Transformations
A deeper understanding of the reaction mechanisms governing the formation and subsequent transformations of this compound is crucial for controlling reaction outcomes. The presence of the 4-propyl group introduces specific steric and electronic factors that can influence the regioselectivity of ring-opening reactions.
Future mechanistic studies could focus on:
Regioselectivity of Ring-Opening: Investigating the reaction of this compound with various nucleophiles. The attack can occur at the spiro-carbon or the adjacent methylene (B1212753) carbon of the epoxide. The outcome is expected to be highly dependent on the catalyst and reaction conditions. For instance, cobalt-catalyzed systems have been shown to control the regioselectivity in the ring-opening of related epoxides. acs.org Detailed kinetic and isotopic labeling studies could elucidate the factors controlling this selectivity.
Catalyst-Substrate Interactions: For both metal-catalyzed and enzyme-catalyzed reactions, understanding the precise interactions within the catalyst's active site is key. Docking simulations and quantum-chemical calculations can reveal the origins of diastereoselectivity and enantioselectivity, as has been done for the enzymatic azidolysis of other spiroepoxides. researchgate.net
Rearrangement Pathways: The strained spiro-epoxide scaffold is a candidate for various rearrangement reactions, potentially catalyzed by Lewis or Brønsted acids. Future work could explore these transformations, which could lead to novel molecular skeletons. Detailed computational studies of the reaction coordinates, similar to those performed on the formation of stilbene (B7821643) oxide from sulfur ylides, can map out the transition states and intermediates of these complex pathways. acs.org
Computational Design of New this compound Derivatives with Tuned Reactivity
Computational chemistry provides powerful tools for the in silico design and evaluation of new molecules before their synthesis. scite.ai For this compound, computational methods can predict how structural modifications will influence its physicochemical properties and reactivity. This is particularly valuable for designing derivatives for applications in medicinal chemistry or materials science. smolecule.comvulcanchem.com
Future research in this area should include:
Predictive Modeling of Reactivity: Using Density Functional Theory (DFT), researchers can calculate properties such as ring strain energy, bond dissociation energies, and activation barriers for ring-opening reactions. This allows for the rational design of derivatives with either enhanced stability or heightened reactivity for specific applications.
Stereochemical Assignment: The structural elucidation of complex spiro-compounds can be challenging. Advanced computational methods like the DP4+ probability analysis, which uses calculated NMR shifts, have proven highly effective for assigning the relative configuration of spiroepoxides and can be a vital tool for characterizing new derivatives. acs.orgcapes.gov.br
Virtual Screening: By computationally designing a library of derivatives—for example, by introducing functional groups onto the propyl chain or the cyclohexane (B81311) ring—it is possible to screen for molecules with desirable properties, such as improved binding affinity to a biological target or enhanced thermal stability for polymer applications.
Table 2: Hypothetical Derivatives and Computationally Predicted Properties
| Derivative | Structural Modification | Predicted Property (Example) | Potential Application |
|---|---|---|---|
| Derivative A | Terminal -OH on propyl group | Increased polarity, lower barrier for acid-catalyzed ring-opening | Prodrug design, building block for polyesters |
| Derivative B | Fluorine atoms on cyclohexane ring | Altered electronic properties of epoxide, increased metabolic stability | Medicinal chemistry |
| Derivative C | Additional methyl group at C-5 | Increased steric hindrance, higher regioselectivity in ring-opening | Fine chemical synthesis |
Integration of Green Chemistry Principles in Synthetic Methodologies
Applying the principles of green chemistry is essential for developing modern, environmentally responsible chemical processes. orientjchem.orgresearchgate.net The synthesis and use of this compound offer numerous opportunities for improvement based on these principles.
Future research should aim to integrate the following green chemistry concepts:
Atom Economy and Waste Reduction: Shifting from stoichiometric reagents, like in the traditional Corey-Chaykovsky reaction, to catalytic alternatives is a primary goal. acsgcipr.orgrsc.org This fundamentally improves atom economy and reduces the generation of inorganic salt and solvent waste.
Use of Safer Solvents and Reagents: Many epoxidation and ylide reactions employ hazardous solvents or reagents. Future methodologies should focus on using greener solvents (e.g., water, bio-derived solvents) or developing solvent-free reaction conditions. nih.gov
Energy Efficiency: The development of electrochemical methods for epoxidation represents a significant step forward. These reactions can often be run at ambient temperature and pressure, using electricity to drive the transformation and generating minimal waste. acs.org
Renewable Feedstocks: A truly green synthesis would begin from renewable resources. Research into pathways for producing the 4-propylcyclohexanone precursor from biomass-derived platform chemicals would align the synthesis of this spirocycle with long-term sustainability goals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
